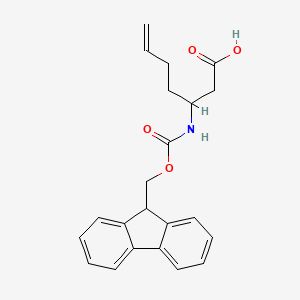

N-Fmoc-(+/-)-3-amino-hept-6-enoic acid

Description

Significance of Unnatural Amino Acids in Modern Organic and Medicinal Chemistry

Unnatural amino acids (UAAs) are amino acids not found among the 20 common proteinogenic amino acids. Their incorporation into peptides or their use as standalone building blocks has become a cornerstone of modern medicinal chemistry and drug discovery. enamine.netacs.org UAAs offer a powerful tool to modulate the properties of peptides, enhancing their stability, selectivity, and activity. By introducing novel side chains, backbones, or functional groups, researchers can overcome some of the limitations of natural peptides, such as their susceptibility to enzymatic degradation in the body.

The structural diversity of UAAs allows for the fine-tuning of pharmacokinetic properties, improving bioavailability and in vivo half-life. nih.gov They are invaluable in creating peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like characteristics. acs.org Furthermore, UAAs serve as versatile starting materials for the synthesis of complex chiral molecules and are frequently integrated into drug candidates to provide a source of chirality and dense functionality. bioascent.com

Strategic Importance of β-Amino Acids as Conformationally Constrained Building Blocks

β-Amino acids, characterized by having the amino group attached to the third carbon atom (the β-carbon) from the carboxyl group, are a prominent class of unnatural amino acids. A key feature that makes them strategically important is their ability to act as conformationally constrained building blocks. acs.orglifechemicals.com When incorporated into peptide chains, β-amino acids introduce a higher degree of rigidity compared to their α-amino acid counterparts. unmc.edu

This conformational constraint is highly desirable in drug design as it can pre-organize a peptide into a specific three-dimensional structure that is optimal for binding to a biological target, such as a receptor or enzyme. acs.orglifechemicals.com By reducing the conformational flexibility, the entropic penalty of binding is minimized, which can lead to enhanced binding affinity and biological activity. unmc.edu Peptides containing β-amino acids are known to adopt stable, predictable secondary structures, such as helices, turns, and sheets, which are crucial for their biological function. acs.org This ability to control the peptide's shape is a powerful strategy in the rational design of more stable and potent therapeutic agents. mdpi.com

Role of Unsaturated Moieties in Amino Acid Side Chains for Chemical Versatility

The presence of an unsaturated moiety, such as the terminal alkene in the hept-6-enoic acid side chain of the title compound, imparts significant chemical versatility. This double bond serves as a reactive handle for a wide array of chemical modifications, allowing for the introduction of diverse functional groups or the conjugation to other molecules. researchgate.net

This functionality is particularly valuable in the field of chemical biology and drug development. For instance, the alkene can participate in powerful and efficient "click" chemistry reactions, such as thiol-ene reactions, which are used for peptide cyclization, glycosylation, lipidation, and conjugation to surfaces or nanoparticles. researchgate.net Other potential reactions include olefin metathesis, which can be used to form carbon-carbon bonds and construct complex molecular architectures, and various addition reactions across the double bond. This chemical handle allows for the site-specific modification of peptides and other molecules, enabling the creation of novel bioconjugates, materials, and therapeutic agents with tailored properties. researchgate.netgbiosciences.com

Overview of the N-Fmoc Protecting Group Strategy in Peptide Synthesis and Amino Acid Derivatization

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that has become a cornerstone of modern solid-phase peptide synthesis (SPPS). publish.csiro.aulgcstandards.com Developed in the late 1970s, the Fmoc strategy offers a milder and more convenient alternative to older methods, such as the Boc/Benzyl approach. altabioscience.com

In Fmoc-based SPPS, the N-terminus of the growing peptide chain is protected by the Fmoc group. lgcstandards.com A key advantage of this strategy is the orthogonality of the protecting groups. The Fmoc group is selectively removed under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), without affecting the acid-labile protecting groups commonly used for amino acid side chains. altabioscience.comwikipedia.org This allows for the stepwise and efficient assembly of peptide chains. lgcstandards.com The Fmoc group is stable to the acidic conditions used for the final cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. altabioscience.com The ease of use, compatibility with automation, and the ability to monitor the deprotection step by UV spectroscopy have contributed to the widespread adoption of the Fmoc strategy in both academic and industrial settings for the synthesis of peptides and amino acid derivatives. publish.csiro.auwikipedia.org

Contextual Placement of N-Fmoc-(+/-)-3-amino-hept-6-enoic Acid within β-Amino Acid Research

This compound represents a confluence of the principles discussed above. As an N-Fmoc protected β-amino acid, it is designed for direct use in Fmoc-based solid-phase peptide synthesis. mdpi.commdpi.com Its incorporation into a peptide chain would introduce a β-amino acid residue, thereby inducing conformational constraints and potentially enhancing proteolytic stability.

The defining feature of this particular molecule is its seven-carbon side chain terminating in a vinyl group. This unsaturated side chain provides a site for post-synthesis modification, allowing for the attachment of reporter molecules, cytotoxic agents, or other functionalities through reactions like thiol-ene coupling or metathesis. researchgate.net Therefore, this compound is not just a simple building block but a versatile tool for creating complex and functionalized peptides and peptidomimetics. synhet.comsquarix.de It is of interest to researchers aiming to develop peptides with specific secondary structures, improved stability, and the capacity for further chemical diversification.

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-2-3-8-15(13-21(24)25)23-22(26)27-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h2,4-7,9-12,15,20H,1,3,8,13-14H2,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIFEJDIBMKKTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Fmoc +/ 3 Amino Hept 6 Enoic Acid and Analogues

Historical Perspective on β-Amino Acid Synthesis Approaches

The pursuit of synthetic routes to β-amino acids has been a long-standing objective in organic chemistry, driven by their presence in natural products and their utility in drug development. princeton.edu Historically, production began with extraction from natural sources, but chemical synthesis, fermentation, and enzymatic methods soon followed to meet growing demand. nih.gov Early chemical methods often involved homologation of α-amino acids, where the carbon backbone is extended by one unit.

A foundational technique in this area is the Arndt-Eistert homologation, which utilizes a Wolff rearrangement of a diazoketone derived from an α-amino acid. nih.gov Other classical approaches include conjugate additions to α,β-unsaturated carbonyl compounds, such as the Michael addition of nitrogen nucleophiles, and various cycloaddition reactions. The development of stereoselective methods marked a significant evolution in the field, allowing for the synthesis of enantiomerically pure β-amino acids, which is crucial for their application in pharmaceuticals and bioactive molecules. researchgate.net These asymmetric approaches have involved the use of chiral auxiliaries, catalysts, and substrates to control the stereochemical outcome of the reactions. researchgate.net

Contemporary Synthetic Routes for 3-Amino-Hept-6-enoic Acid Backbone Generation

Achieving stereocontrol is paramount in the synthesis of chiral molecules like 3-amino-hept-6-enoic acid. One successful strategy involves the use of organocuprate addition to a chiral starting material derived from aspartic acid. researchgate.net This methodology allows for the enantiospecific synthesis of β-amino acids. Another powerful approach is the asymmetric hydrogenation of enamines using chiral rhodium or ruthenium catalysts, which can yield products with high enantioselectivity. Furthermore, conjugate addition reactions can be rendered stereoselective by employing chiral catalysts, such as aluminum-salen complexes, to guide the addition of nucleophiles to α,β-unsaturated imides. researchgate.net These methods are instrumental in producing specific enantiomers of β-amino acids required for pharmacological applications.

Palladium-catalyzed reactions have emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. Decarboxylative allylation, in particular, provides a route to homoallylic amines from amino acid derivatives. nih.gov This reaction typically involves the coupling of an α-amino acid derivative, which acts as an α-amino anion equivalent after decarboxylation, with a π-allyl palladium electrophile. nih.gov

This strategy has been expanded into a dual catalytic system, combining organophotoredox and palladium catalysis, to achieve the decarboxylative C(sp³)–C(sp³) coupling of carboxylic acids with various electrophiles. rsc.org This dual catalytic method has proven effective for the allylation of N-protected amino acids, including those with cyclic scaffolds, often proceeding in moderate to high yields. rsc.org The reaction is notable for its operational simplicity and broad functional group tolerance. rsc.org

| Substrate Type | Protecting Group | Yield (%) | Reference |

| N-protected amino acids | Boc, Cbz | 50-93% | rsc.org |

| β-amino acid | N/A | 65% | rsc.org |

| γ-amino acid | N/A | 50% | rsc.org |

| Cyclic amino acids | N/A | 21-93% | rsc.org |

The Wolff rearrangement is a cornerstone reaction for the one-carbon homologation of α-amino acids to their β-amino acid counterparts. acs.org The process begins with the conversion of an N-protected α-amino acid into an α-diazoketone. organic-chemistry.org This intermediate, when treated with a catalyst (typically a silver salt like silver benzoate), undergoes rearrangement to form a ketene (B1206846). nih.govorganic-chemistry.org The highly reactive ketene is then trapped by a nucleophile, such as water or an alcohol, to yield the desired β-amino acid or its corresponding ester. acs.orgorganic-chemistry.org

A key advantage of this method is its compatibility with the Fmoc protecting group, which is sensitive to basic conditions often found in other synthetic routes. organic-chemistry.org The reaction proceeds under mild conditions, minimizing epimerization and preserving the stereochemical integrity of the starting α-amino acid. organic-chemistry.org To enhance efficiency, ultrasound promotion has been employed, leading to clean formation of the β-amino acid derivatives in high yields. organic-chemistry.org

Key Steps in Ultrasound-Promoted Wolff Rearrangement organic-chemistry.org

Activation: The Fmoc-protected α-amino acid is activated as a mixed anhydride.

Diazoketone Formation: Reaction with diazomethane (B1218177) yields the corresponding α-diazoketone.

Rearrangement & Trapping: Sonication in the presence of silver benzoate (B1203000) and a nucleophile (e.g., water) promotes the rearrangement to a ketene, which is immediately trapped to form the Fmoc-β-amino acid.

| Starting Material | Catalyst | Conditions | Outcome | Reference |

| Fmoc-α-amino acids | Silver benzoate | Ultrasound, Dioxane/Water | High yields, minimal racemization | organic-chemistry.org |

| α-alkylated-α-diazoketones | UV light | -78 °C, Dichloromethane | Good stereoselectivity for α-substituted-β-amino acids | acs.orgnih.gov |

| Amino acid-derived diazoketones | Silver benzoate | Dichloromethane | High yields of cyclic enaminones, no racemization | nih.govacs.org |

Olefin metathesis has revolutionized the synthesis of molecules with carbon-carbon double bonds, offering a versatile method for constructing unsaturated amino acid scaffolds. rsc.orgox.ac.uk This reaction, mediated by ruthenium-based catalysts like the Grubbs catalysts, is highly chemoselective and tolerant of a wide range of functional groups found in biomolecules, including amides and carboxylic acids. nih.govnih.gov

Two primary strategies are employed:

Ring-Closing Metathesis (RCM): This technique is used to create cyclic amino acids and peptides by forming a new double bond within a single molecule containing two terminal olefins. rsc.orgnih.gov

Cross-Metathesis (CM): This involves the reaction between two different olefins to create a new, often more complex, unsaturated product. ox.ac.uk CM is particularly useful for attaching unsaturated side chains to an amino acid backbone. For instance, an amino acid containing a short alkenyl group can be coupled with a different terminal olefin to construct the hept-6-enoic acid side chain. ox.ac.uk

The reactivity in cross-metathesis can be influenced by the length of the unsaturated side chain, with longer chains sometimes showing increased reactivity. ox.ac.uk The development of water-soluble or amphiphilic catalysts has further expanded the scope of olefin metathesis to modifications of peptides and even proteins in aqueous environments. nih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. engconfintl.org Enzymes operate under mild conditions and can provide exquisite control over regio- and enantioselectivity, often eliminating the need for complex protecting-group strategies. engconfintl.orgnih.gov

Engineered enzymes have been developed for the synthesis of a wide variety of non-canonical amino acids. nih.govresearchgate.net For example, variants of the β-subunit of tryptophan synthase (TrpB) have been engineered to catalyze β-substitution reactions with diverse nucleophiles. researchgate.netresearchgate.net Similarly, aldolases can be used to form C-C bonds, creating β-hydroxy-α-amino acids which can be further modified. engconfintl.org

Chemoenzymatic approaches combine the strengths of both biocatalysis and chemical synthesis. A typical one-pot cascade might involve an enzymatic step to create a chiral intermediate, followed by a chemical step to complete the synthesis. nih.gov For instance, an enzymatic transamination can be used to form an imino acid, which is then subjected to chemical hydrogenation to produce a cyclic amino acid with high diastereoselectivity. nih.gov These integrated processes are powerful tools for the efficient and stereoselective synthesis of complex molecules like 3-amino-hept-6-enoic acid and its analogues. nih.gov

Challenges and Advancements in Racemic Synthesis of β-Amino Acids with Alkenyl Functionality

The synthesis of β-amino acids, particularly those containing additional functional groups like an alkene, presents a unique set of challenges compared to their α-amino acid counterparts. illinois.edu While the goal for N-Fmoc-(+/-)-3-amino-hept-6-enoic acid is a racemic mixture, controlling the reaction to produce the desired constitutional isomer without side reactions remains a significant synthetic hurdle.

Challenges:

One of the primary challenges lies in the potential for side reactions involving the alkenyl group. The terminal double bond in the hept-6-enoic acid chain can be susceptible to isomerization, oxidation, or participation in undesired addition reactions, depending on the reagents and conditions used in the synthetic sequence. For instance, strongly acidic or basic conditions or the presence of certain transition metals could potentially catalyze the migration of the double bond to a more thermodynamically stable internal position.

Advancements:

In recent years, significant progress has been made in developing more efficient and direct methods for the synthesis of β-amino acids. illinois.edu These advancements often leverage transition-metal catalysis to construct the β-amino acid backbone from simple, readily available precursors.

One notable advancement is the development of palladium-catalyzed aminocarbonylation of alkenes. illinois.edu This methodology allows for the intermolecular introduction of both an amine and a carbonyl group across a double bond, potentially offering a more direct route to β-amino acid derivatives from simple olefins. illinois.edu While this specific reaction applied to 1,5-hexadiene (B165246) (a precursor to the carbon skeleton of 3-amino-hept-6-enoic acid) would require careful control of regioselectivity, it represents a powerful modern approach.

Another innovative strategy is the nickel-catalyzed carboxylation of aziridines. illinois.edu This method provides access to a wide range of mono-substituted β-amino acids and is noted for its broad functional group tolerance. A synthetic route starting from an appropriately substituted aziridine (B145994) could offer an efficient pathway to the target molecule. illinois.edu

While developed for α-amino acids, the advancements in enantioselective synthesis through methods like N-H insertion reactions of vinyldiazoacetates highlight the progress in creating C-N bonds under mild, neutral conditions. nih.gov The principles behind these highly efficient catalytic systems could inspire new racemic or stereoselective methods for synthesizing β-amino acids with alkenyl functionality, overcoming the limitations of more traditional, stoichiometric approaches. These modern catalytic methods often require fewer synthetic steps and utilize simpler building blocks, representing a significant leap forward in the accessibility of complex amino acids. illinois.edu

Advanced Applications in Peptide and Peptidomimetic Chemistry

Incorporation into Peptidic Architectures via Solid-Phase Peptide Synthesis (SPPS)

The primary method for incorporating N-Fmoc-(+/-)-3-amino-hept-6-enoic acid into a growing peptide chain is through Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a peptide chain anchored to an insoluble resin support, allowing for easy purification by simple filtration and washing. altabioscience.comnih.gov

The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is the predominant strategy in modern SPPS due to its mild cleavage conditions. altabioscience.comnih.gov The incorporation of this compound follows standard Fmoc-SPPS protocols, which consist of a repeating cycle of deprotection and coupling.

Standard Fmoc-SPPS Cycle:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a basic solution, typically 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose a free amine. uci.edu

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct (dibenzofulvene-piperidine). uci.edu

Coupling: The incoming this compound is activated and coupled to the newly exposed amine. The carboxylic acid is typically pre-activated to form an active ester or similar species that reacts readily with the amine to form a peptide bond. nih.gov

Washing: A final wash step removes excess reagents and byproducts, preparing the peptidyl-resin for the next cycle.

Activation of the carboxylic acid is critical for efficient coupling. Several reagents can be used, with aminium/uronium or phosphonium (B103445) salts being the most common. The choice of coupling agent and additives can be crucial, especially for sterically hindered or "difficult" couplings.

While specific optimization data for this compound is not extensively published, protocols for similar non-canonical and β-amino acids can be applied. Challenges in SPPS often arise from peptide aggregation or steric hindrance. Optimization strategies include:

Enhanced Activation: Using highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can improve yields. researchgate.net

Extended Coupling Times: Increasing the reaction time can help drive sterically hindered couplings to completion. uci.edu

Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid ensures a higher yield of the desired product.

| Coupling Reagent Class | Examples | Typical Additive | Notes |

|---|---|---|---|

| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU | HOBt, HOAt | Highly efficient and fast-acting. HATU/HOAt is often used for difficult couplings. researchgate.net |

| Phosphonium Salts | BOP, PyBOP | HOBt | Very effective but can generate carcinogenic byproducts (HMPA). PyBOP is a safer alternative. |

| Carbodiimides | DCC, DIC | HOBt, OxymaPure® | Cost-effective but can lead to racemization without additives. DIC is preferred as the urea (B33335) byproduct is soluble. |

While SPPS is dominant, solution-phase peptide synthesis (SolPPS) remains a viable strategy, particularly for large-scale production of shorter peptides or fragments. nih.gov In SolPPS, all reactants are dissolved in a suitable organic solvent. The key challenge is the purification of the product after each coupling step, which typically requires chromatography or crystallization.

For incorporating this compound, the same coupling reagents used in SPPS can be employed. nih.gov Recent advancements have focused on streamlining SolPPS to minimize purification steps. One such approach is Liquid-Phase Peptide Synthesis (LPPS), which combines the advantages of both solid-phase and solution-phase methods. In LPPS, the growing peptide is attached to a soluble tag, allowing it to remain in solution during the reaction but enabling easy precipitation and filtration for purification. nih.gov Fmoc-based strategies are well-suited for LPPS. The coupling of this compound would proceed in a homogeneous solution, potentially leading to faster reaction kinetics compared to the heterogeneous environment of SPPS. nih.govdelivertherapeutics.com

Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against proteolytic degradation, better bioavailability, or increased receptor affinity. acs.org The incorporation of non-natural amino acids like this compound is a cornerstone of peptidomimetic design. As a β-amino acid, it introduces an extra carbon atom into the peptide backbone, fundamentally altering its conformational properties. scirp.orgrsc.org

The insertion of a β-amino acid into an α-peptide sequence disrupts the typical hydrogen bonding patterns that stabilize canonical secondary structures like the α-helix and β-sheet. However, β-amino acids have their own strong propensities to form novel, well-defined secondary structures. acs.orgrsc.org

Peptides composed entirely of β-amino acids (β-peptides) are known to form stable helices (e.g., the 12-helix and 14-helix), sheets, and turns, often with shorter sequences than required for their α-peptide counterparts. scirp.org When this compound is incorporated into a peptide, it can act as a potent structure-inducing element. The extended backbone can pre-organize the peptide chain into specific conformations, effectively constraining its flexibility. rsc.org This conformational restriction is a key goal in peptidomimetic design, as it can lock the molecule into its bioactive conformation, leading to higher potency and selectivity. uq.edu.au

The strategic placement of β-amino acids can be used to induce specific secondary structures. rsc.orgnih.gov

Turn Induction: Certain sequences of α- and β-amino acids can form well-defined reverse turns. The conformational preferences of this compound can be exploited to create stable β-turn mimics, which are crucial structural motifs in many biologically active peptides. ru.nl

Formation of Hybrid Helices: When placed in an alternating pattern with α-amino acids, β-amino acids can induce the formation of unique hybrid helices, such as the 11-helix or 14/15-helix. acs.org These structures present the side chains in a different spatial arrangement than a standard α-helix, which can be used to design novel protein-protein interaction inhibitors.

Macrocyclization Strategies Utilizing the Hept-6-enoic Acid Olefin Moiety

Perhaps the most significant application of this compound is as a precursor for peptide macrocyclization. Macrocyclization is a widely used strategy to improve the pharmacological properties of peptides by constraining their conformation, increasing metabolic stability, and enhancing cell permeability. uq.edu.auresearchgate.net The terminal olefin in the side chain of this amino acid is specifically designed for cyclization via Ring-Closing Metathesis (RCM). wordpress.comresearchgate.net

RCM is a powerful chemical reaction that forms a new carbon-carbon double bond by joining two existing olefins, catalyzed by transition metal complexes, most commonly those based on ruthenium (e.g., Grubbs' or Hoveyda-Grubbs catalysts). nih.govnih.gov

The general strategy involves:

Synthesis of a Linear Precursor: A linear peptide containing at least two olefin-bearing amino acids, such as this compound, is synthesized using SPPS.

Ring-Closing Metathesis: The linear peptide (either on-resin or after cleavage into solution) is treated with an RCM catalyst. The two olefinic side chains react to form a new cyclic structure, linked by a hydrocarbon "staple".

Optional Reduction: The newly formed double bond in the macrocycle can be reduced (e.g., via catalytic hydrogenation) to form a saturated, more flexible alkyl linker. ru.nl

The use of RCM allows for the creation of all-hydrocarbon staples, which are highly stable and can mimic the constraining effect of natural disulfide bridges. researchgate.net The length and flexibility of the resulting cyclic bridge can be precisely controlled by the placement and side-chain length of the olefinic amino acids. Incorporating two molecules of this compound at positions i and i+3 or i and i+4 within a peptide sequence would be a typical strategy to form a macrocyclic structure intended to stabilize a turn or helical conformation, respectively. nih.govresearchgate.net

| Catalyst Generation | Common Name | Key Features | Typical Application |

|---|---|---|---|

| First Generation | Grubbs' Catalyst, 1st Gen | Good functional group tolerance, but less active than later generations. | General RCM on less demanding substrates. |

| Second Generation | Grubbs' Catalyst, 2nd Gen | Higher activity and broader substrate scope due to the N-heterocyclic carbene (NHC) ligand. nih.gov | Widely used for peptide RCM, effective for more challenging cyclizations. nih.gov |

| Second Generation | Hoveyda-Grubbs Catalyst, 2nd Gen | High stability, lower catalyst loading, and potential for catalyst recycling. researchgate.net | Preferred for many peptide applications due to its stability and high efficiency. researchgate.net |

| Third Generation | Fast-Initiating Catalysts (e.g., Zhan catalysts) | Very high initiation rates, useful for rapid and complete reactions. | Complex macrocyclizations where high catalyst activity is paramount. |

Ring-Closing Metathesis (RCM) in Peptide Stapling

Ring-Closing Metathesis (RCM) is a transformative chemical reaction used to create cyclic structures, and in peptide chemistry, it is the foundational technique for "peptide stapling". acs.orgachemblock.com This strategy involves incorporating two unnatural amino acids bearing terminal alkene side chains into a peptide sequence. biotage.comnih.gov A subsequent ruthenium-catalyzed RCM reaction covalently links these side chains, forming an all-hydrocarbon bridge, or "staple". acs.orgnih.gov This staple locks the peptide into a specific secondary structure, most commonly an α-helix, which can lead to significantly improved biological properties. springernature.com

The this compound is a prime candidate for this application. When two of these residues are placed at appropriate positions within a peptide chain (e.g., i, i+3 or i, i+4 spacing), the terminal alkenes are positioned to undergo RCM. nih.gov The resulting hydrocarbon staple enhances the peptide's helicity, protease resistance, and cell permeability. rsc.org The use of a β-amino acid, such as the compound , can further influence the peptide's conformational dynamics and stability. acs.org While α-methylated amino acids are commonly used for stapling, the principles of RCM are broadly applicable to other olefin-bearing residues. nih.govspringernature.com

The effectiveness of peptide stapling is well-documented, leading to enhanced biological activity by enforcing the bioactive conformation necessary for target binding. rsc.orgnih.gov

| Peptide Property | Effect of Stapling via RCM | Rationale | Reference |

|---|---|---|---|

| α-Helicity | Increased and Stabilized | The hydrocarbon staple provides a covalent restraint, preventing the peptide from unfolding and locking it in a helical conformation. | nih.govrsc.org |

| Proteolytic Stability | Significantly Increased | The constrained, non-natural structure is a poor substrate for proteases, which typically recognize and cleave flexible, linear peptide sequences. | nih.govrsc.org |

| Cell Permeability | Often Improved | The stabilized helical structure and increased hydrophobicity from the hydrocarbon bridge can facilitate passage across cell membranes. | rsc.org |

| Binding Affinity | Potentially Increased | By pre-organizing the peptide into its bioactive shape, the entropic penalty of binding to its target protein is reduced, which can lead to stronger interactions. | nih.gov |

Post-Translational Modification Mimetics

Post-translational modifications (PTMs) are covalent changes to proteins that occur after their synthesis, dramatically expanding their functional diversity. chemistryviews.org A key class of PTMs is lipidation, the attachment of fatty acids to protein residues, which plays a critical role in regulating protein localization, membrane trafficking, and signal transduction. nih.govnih.gov Unnatural amino acids can be designed to mimic these lipid modifications, serving as powerful tools to study their biological consequences. mdpi.com

This compound, with its unbranched hydrocarbon chain, can be utilized as a mimic for short-chain fatty acylation. Although shorter than common lipids like palmitic acid (C16) or myristic acid (C14), its incorporation into a peptide introduces a hydrophobic appendage that can emulate the effects of natural lipidation. nih.govnih.gov By replacing a native amino acid with this compound, researchers can investigate how a lipid-like modification influences protein-protein or protein-membrane interactions without the need for the complex enzymatic machinery that attaches natural lipids. researchgate.net The terminal alkene also provides a reactive handle for further studies, a feature not present in natural saturated fatty acids. mdpi.com

| Type of Lipidation | Attached Lipid | Typical Attachment Site | Function | Reference |

|---|---|---|---|---|

| N-Myristoylation | Myristic acid (C14) | N-terminal Glycine | Promotes membrane association, signal transduction. | nih.gov |

| S-Palmitoylation | Palmitic acid (C16) | Cysteine (thioester bond) | Reversible membrane tethering, protein trafficking. | nih.gov |

| N-Palmitoylation | Palmitic acid (C16) | N-terminal Cysteine | Stable membrane anchoring. | mdpi.com |

| Prenylation | Farnesyl (C15) or Geranylgeranyl (C20) | C-terminal Cysteine (thioether bond) | Irreversible membrane anchoring, protein-protein interactions. | nih.gov |

Development of Chemical Probes and Conjugates

The ability to selectively attach functional molecules—such as fluorophores, affinity tags (e.g., biotin), or therapeutic agents—to peptides is essential for creating chemical probes and bioconjugates. nih.gov This requires the incorporation of a unique chemical handle into the peptide that can undergo highly specific and efficient "click" chemistry reactions. princeton.edu The terminal alkene of this compound serves as an excellent bioorthogonal handle for this purpose. chemistryviews.orgprinceton.edu

Once incorporated into a peptide sequence via solid-phase peptide synthesis, the terminal alkene is available for a variety of conjugation reactions. One of the most effective methods is the photoinitiated thiol-ene reaction. nih.govnih.gov In this reaction, a thiol-containing molecule is added across the alkene in the presence of a radical initiator (often UV light), forming a stable and robust thioether linkage. nih.govvu.nl This reaction is highly efficient, proceeds under mild, aqueous conditions, and is orthogonal to the functional groups found in native amino acids, ensuring that only the intended site is modified. nih.gov

This strategy allows for the precise, site-specific labeling of peptides. For example, a peptide containing 3-amino-hept-6-enoic acid can be conjugated to a fluorescent thiol to create a probe for imaging its localization in cells, or to a biotin (B1667282) thiol for use in pulldown assays to identify binding partners. nih.gov

| Reaction | Reactive Groups | Bond Formed | Key Features | Reference |

|---|---|---|---|---|

| Thiol-Ene Reaction | Alkene + Thiol | Thioether | High efficiency, bioorthogonal, often initiated by light, forms stable linkage. | nih.govvu.nl |

| Olefin Metathesis | Alkene + Alkene | Alkene | Catalyzed by Ruthenium complexes, used for cyclization (RCM) or cross-linking. | acs.orgnih.gov |

| Azide-Alkyne Cycloaddition | Azide + Alkyne | Triazole | The canonical "click" reaction, highly specific, often Cu(I)-catalyzed. | chemistryviews.orgprinceton.edu |

Stereochemical Investigations and Enantiomeric Resolution

Methodologies for Enantioselective Synthesis

The enantioselective synthesis of β-amino acids, such as N-Fmoc-3-amino-hept-6-enoic acid, is a significant area of research due to their role as building blocks for various biologically active molecules. hilarispublisher.com While specific literature detailing the enantioselective synthesis of N-Fmoc-3-amino-hept-6-enoic acid is not extensively available, general and well-established methodologies for the asymmetric synthesis of β-amino acids are applicable. These methods aim to control the stereochemistry at the newly formed chiral center.

Common strategies include:

Catalytic Asymmetric Hydrogenation: The hydrogenation of prochiral enamines using chiral rhodium or ruthenium catalysts is a powerful method for producing enantiomerically enriched β-amino acids. hilarispublisher.com

Conjugate Addition Reactions: The addition of nitrogen nucleophiles to α,β-unsaturated esters, catalyzed by chiral metal complexes or organocatalysts, can afford chiral β-amino acids with high enantioselectivity.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. For instance, the alkylation of chiral enamines derived from β-alanine can be highly diastereoselective. scielo.br After the key stereocenter-forming step, the auxiliary is cleaved to yield the desired enantiomerically enriched β-amino acid.

These synthetic strategies are fundamental in producing the individual enantiomers of N-Fmoc-3-amino-hept-6-enoic acid, which are essential for subsequent stereochemical studies and applications.

Chiral Separation Techniques for N-Fmoc-3-amino-hept-6-enoic Acid

The resolution of the racemic mixture of N-Fmoc-3-amino-hept-6-enoic acid is crucial for obtaining enantiomerically pure compounds. Chromatographic and electrophoretic techniques are the primary methods employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. The development of a chiral HPLC method for N-Fmoc-3-amino-hept-6-enoic acid would involve the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for the separation of N-Fmoc protected amino acids. phenomenex.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. Key parameters that are optimized during method development include the mobile phase composition (including the organic modifier and any acidic or basic additives), flow rate, and column temperature.

Table 1: Representative Chiral HPLC Conditions for N-Fmoc Amino Acid Separation

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) |

| Mobile Phase | Isocratic or gradient mixture of an organic solvent (e.g., acetonitrile (B52724), methanol) and an aqueous buffer (e.g., with trifluoroacetic acid or formic acid) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV absorbance at a wavelength corresponding to the Fmoc group (e.g., 265 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table presents typical starting conditions for method development based on literature for similar N-Fmoc protected amino acids.

Capillary Electrophoresis (CE) offers an alternative and often complementary technique to HPLC for the assessment of enantiomeric purity. In CE, separation is achieved based on the differential migration of enantiomers in an electric field within a capillary filled with a background electrolyte containing a chiral selector.

For the enantioseparation of N-Fmoc-3-amino-hept-6-enoic acid, a chiral selector, such as a cyclodextrin (B1172386) derivative, would be added to the running buffer. The formation of inclusion complexes with different stabilities between the enantiomers and the cyclodextrin leads to different electrophoretic mobilities and, consequently, separation.

Table 2: Illustrative Capillary Electrophoresis Conditions for Chiral N-Fmoc Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica capillary |

| Background Electrolyte | Buffer (e.g., phosphate (B84403) or borate) at a specific pH |

| Chiral Selector | Cyclodextrin derivative (e.g., β-cyclodextrin) |

| Voltage | 15 - 30 kV |

| Detection | UV absorbance |

| Temperature | Controlled, typically around 25 °C |

This table illustrates common conditions used for the chiral separation of N-Fmoc amino acids by CE.

Absolute Configuration Assignment Methodologies

Determining the absolute configuration (R or S) of the separated enantiomers is a critical final step in the stereochemical investigation. Several powerful analytical techniques can be employed for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. thieme-connect.despringernature.comresearchgate.net This technique requires the formation of a high-quality single crystal of one of the enantiomers, often as a derivative containing a heavy atom to facilitate the determination of the absolute structure through anomalous dispersion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based methods, such as the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, can be used to determine the absolute configuration. nih.govresearchgate.net By creating diastereomeric derivatives or complexes that exhibit distinct NMR signals, the spatial arrangement of the substituents around the chiral center can be deduced. nih.govresearchgate.net For N-Fmoc-3-amino-hept-6-enoic acid, derivatization of the carboxylic acid or the secondary amine could be employed to apply these NMR methodologies.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimentally measured VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the enantiomer can be assigned.

The application of these methodologies provides a comprehensive understanding of the stereochemical properties of N-Fmoc-3-amino-hept-6-enoic acid, which is fundamental for its use in stereochemically defined applications.

Conformational Analysis of Scaffolds Incorporating N Fmoc +/ 3 Amino Hept 6 Enoic Acid

Computational Chemistry Approaches for Conformational Space Exploration

Computational chemistry serves as an indispensable tool for the in silico exploration of the vast conformational space available to flexible molecules like N-Fmoc-(+/-)-3-amino-hept-6-enoic acid. These methods allow for the prediction of stable conformers, the simulation of molecular motion, and the calculation of relative energies, providing foundational insights before undertaking more resource-intensive experimental analyses.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational methods used to study the conformational flexibility and dynamic behavior of molecules. nih.gov MD simulations, in particular, can model the folding of peptides, their dimerization, and interactions with proteins by calculating the trajectories of atoms and molecules over time. nih.gov For peptides containing unnatural amino acids, MD simulations have successfully reproduced experimentally observed phenomena, such as the formation of β-sheet-like dimers in chloroform (B151607) and the instability of these structures upon the addition of methanol. nih.gov

These simulations are governed by force fields, which are sets of parameters that define the potential energy of a system of particles. The accuracy of the simulation is highly dependent on the quality of these parameters. For novel residues like this compound, specific parameterization may be required to accurately account for the torsional profiles of the heptenoic acid chain and the influence of the Fmoc group. Researchers often combine MD with experimental data from techniques like NMR to refine force fields and validate simulation results, ensuring the computational models are physically meaningful. researchgate.net

Table 1: Key Aspects of Molecular Dynamics Simulations for Conformational Analysis

| Feature | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Requires accurate parameters for the beta-amino acid backbone, the unsaturated alkyl chain, and the Fmoc group to yield reliable conformational data. |

| Solvent Model | Explicit or implicit representation of the solvent environment, which significantly influences molecular conformation. | The choice of solvent (e.g., chloroform, water, methanol) in the simulation will dictate the observed folding patterns and intermolecular interactions. |

| Simulation Time | The duration of the simulation, which must be long enough to sample relevant conformational states. | Longer simulations are necessary to explore the broad conformational space of the flexible heptenoic chain and potential Fmoc-backbone interactions. |

| Analysis | Post-simulation analysis includes clustering of conformations, root-mean-square deviation (RMSD) calculations, and analysis of hydrogen bonding. | Identifies predominant folded structures, conformational stability, and dynamic transitions of scaffolds containing the amino acid. |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for determining the geometries and relative energies of different conformers with high accuracy. scirp.org DFT calculations have been employed to study the conformations of various β-amino acids by systematically rotating dihedral angles to locate all stable geometries on the potential energy surface. scirp.org

For a molecule like β-alanine, capped to mimic a peptide environment, DFT calculations can predict multiple stable conformations. scirp.org These studies reveal that intramolecular hydrogen bonding and the effects of solvation play critical roles in stabilizing certain structures. scirp.org When applied to this compound, DFT could be used to:

Calculate the relative energies of various staggered and eclipsed conformations along the C-C bonds of the heptenoic chain.

Determine the preferred orientation of the Fmoc group relative to the amino acid backbone.

The results from DFT calculations, often performed on smaller fragments or simplified models, can be used to parameterize the force fields for the more computationally extensive MD simulations. semanticscholar.org

Table 2: Application of DFT in Conformational Analysis

| Parameter | Method | Insights Gained for Beta-Amino Acids |

| Optimized Geometries | B3LYP/6-31G(d,p) | Predicts stable conformers and their dihedral angles in the gas phase and in solution. semanticscholar.orgmdpi.com |

| Relative Energies | Single-point energy calculations | Determines the energy difference between conformers, identifying the most stable, low-energy structures. scirp.org |

| Thermodynamic Properties | Frequency calculations | Provides zero-point energy, enthalpy, and Gibbs free energy, contributing to a fuller understanding of conformational stability. semanticscholar.orgmdpi.com |

| Solvation Effects | Polarizable Continuum Model (PCM) | Investigates how the solvent environment alters the relative stability of different conformers. scirp.org |

Spectroscopic Techniques for Structural Elucidation of Foldamers

Spectroscopic methods provide experimental data that is essential for validating and refining the structural models generated by computational approaches. For complex molecules like foldamers, a combination of techniques is often required to obtain a complete picture of their structure in both solution and the solid state. researchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light versus right-handed circularly polarized light. This technique is highly sensitive to the chiral environment of chromophores, making it an excellent tool for investigating the secondary structure of peptides and foldamers. researchgate.net

The Fmoc group itself is a strong chromophore, and its CD signal can provide information about its orientation and interactions within a folded structure. researchgate.net In studies of Fmoc-tripeptides, CD spectra have shown features indicative of β-sheet formation, such as a minimum around 220 nm. researchgate.net The precise shape and intensity of the CD spectrum are highly dependent on the peptide sequence and its resulting self-assembly behavior. researchgate.net For scaffolds incorporating this compound, CD spectroscopy would be invaluable for detecting the formation of ordered secondary structures like helices or sheets, which give rise to characteristic spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the three-dimensional structure of molecules in solution. nih.govresearchgate.net A suite of 1D and 2D NMR experiments can provide information on through-bond and through-space atomic connectivity.

Key NMR experiments for conformational analysis include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign resonances along the amino acid backbone and side chain.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system. frontiersin.org

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. frontiersin.orgacs.org

For β-peptides, NMR-derived distance constraints are essential for determining the secondary structure in solution, whether it be a hairpin, helix, or extended strand. researchgate.netfrontiersin.org Analysis of chemical shifts, temperature coefficients of amide protons, and coupling constants further refines the conformational model. nih.gov In the context of this compound, NOESY/ROESY experiments would be critical for defining the spatial relationship between the Fmoc group, the backbone, and the flexible heptenoic side chain.

X-ray Crystallography of Derivatives for Solid-State Conformation

X-ray crystallography provides unambiguous, high-resolution structural information of molecules in the solid state. While obtaining suitable crystals can be a significant challenge, a successful crystal structure yields precise atomic coordinates, bond lengths, bond angles, and torsion angles. rsc.org

In the field of foldamer research, X-ray crystallography has been instrumental in definitively identifying novel helical and sheet structures formed by β-amino acid oligomers. rsc.orgacs.org For instance, the crystal structures of α/β-peptides have revealed how the inclusion of β-amino acid residues can be accommodated within larger, well-defined quaternary structures like four-helix bundles. acs.org The solid-state conformation provides a static snapshot of a low-energy state, which serves as a critical benchmark for validating computational models and interpreting the more dynamic data from solution-state NMR. nih.gov For a scaffold containing this compound, a crystal structure would definitively elucidate the preferred conformation of the side chain and the packing interactions driven by the aromatic Fmoc groups. rsc.org

Interplay of Backbone and Side Chain Flexibility

A comprehensive review of available scientific literature reveals a notable absence of specific research dedicated to the conformational analysis of scaffolds incorporating this compound. Consequently, detailed findings on the interplay between the backbone and side chain flexibility of this particular compound are not presently available.

While general principles of peptide and amino acid conformational analysis are well-established, the specific influence of the γ-amino acid structure and the terminal alkene in the side chain of this compound would present a unique case for investigation. The flexibility of the heptenoic acid side chain, coupled with the bulky N-Fmoc protecting group, would be expected to create a distinct conformational landscape. However, without dedicated research, any discussion on the specific interplay of backbone and side chain flexibility for this compound would be purely speculative.

Future research in this area would be necessary to elucidate the conformational preferences of this compound and its derivatives. Such studies would contribute to a deeper understanding of how this building block can be utilized in the rational design of novel molecular scaffolds with defined secondary and tertiary structures.

Derivatization Strategies and Functionalization for Advanced Applications

Modification of the Alkenyl Group for Further Functionalizationresearchgate.net

The terminal double bond is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), represents a highly efficient method for bioconjugation. sigmaaldrich.com While the terminal alkene of N-Fmoc-(+/-)-3-amino-hept-6-enoic acid is not directly reactive in a standard click reaction, it can be readily converted into a reactive handle. For instance, hydroazidation of the alkene can yield a terminal azide. This azide-functionalized amino acid can then be 'clicked' onto molecules containing a terminal alkyne, forming a stable triazole linkage. thermofisher.compeptide.com This approach is valuable for attaching reporter molecules like fluorophores, biotin (B1667282), or for creating stapled peptides where the triazole ring acts as a rigid linker. peptide.com The reaction is known for its high yield, specificity, and compatibility with a wide range of functional groups, making it a powerful tool for post-synthetic modification of peptides containing this amino acid. sigmaaldrich.compeptide.com

Table 1: Hypothetical Click Chemistry Functionalization

| Step | Reactant | Reagent(s) | Product | Application |

| 1. Azide Introduction | This compound | 1. Anti-Markovnikov Hydrobromination (HBr, ROOR) 2. Sodium Azide (NaN₃) | N-Fmoc-(+/-)-3-amino-7-azidoheptanoic acid | Creation of a click-reactive handle |

| 2. Cycloaddition | N-Fmoc-(+/-)-3-amino-7-azidoheptanoic acid | Alkyne-tagged molecule (e.g., Alkyne-Fluorophore), Cu(I) catalyst | Fluorescently labeled amino acid | Peptide labeling, imaging |

The terminal alkene can be oxidized to form an epoxide or a diol, introducing hydrophilic character and new reactive sites.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the terminal double bond into an epoxide ring (an oxacyclopropane). libretexts.org This epoxide is a versatile intermediate that can be opened by various nucleophiles (e.g., water, amines, thiols) to introduce a wide array of functional groups in an anti-dihydroxylation pattern. libretexts.orgyoutube.com

Dihydroxylation: The alkene can be converted into a vicinal diol (a glycol). This can be achieved through two main stereochemical pathways:

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) react with the alkene in a concerted fashion to produce a syn-diol, where both hydroxyl groups are added to the same face of the original double bond. libretexts.orgyoutube.com

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening with water, resulting in the two hydroxyl groups being on opposite faces. libretexts.org

These dihydroxylated derivatives can exhibit altered solubility and hydrogen-bonding capabilities, which can be useful in modulating the properties of peptides or other bioactive molecules. beilstein-journals.org

Standard electrophilic addition reactions can be applied to the terminal alkene to introduce halogen atoms.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in a vicinal dihalide (e.g., N-Fmoc-(+/-)-3-amino-6,7-dibromoheptanoic acid).

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) yields a terminal halide. The regioselectivity of this reaction is governed by Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens (C7) and the halide adds to the more substituted carbon (C6). However, in the presence of radical initiators like peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism, yielding the primary halide (N-Fmoc-(+/-)-3-amino-7-bromoheptanoic acid). This primary halide is a valuable precursor for subsequent nucleophilic substitution reactions.

Side Chain Elaboration for Modulating Biological Interactionspeptide.com

The seven-carbon chain of this compound serves as a scaffold that can be further elaborated to modulate biological interactions. While modifications at the terminal alkene are common, alterations to the methylene (B1212753) groups of the side chain are also conceivable, albeit more complex. Such modifications could involve introducing branching, cyclic structures, or other functional groups to create analogues of the parent amino acid. These new analogues, when incorporated into peptides, can serve as probes to study structure-activity relationships, improve binding affinity to biological targets, or enhance proteolytic stability. nih.gov For instance, the synthesis of derivatives with altered chain length or rigidity could influence the conformation of a peptide, thereby affecting its interaction with receptors or enzymes.

Preparation of Labeled Derivatives for Imaging or Tracking Studies

For applications in bio-imaging or metabolic tracking, labeled derivatives of this compound can be prepared. This typically involves the incorporation of isotopes, which can be stable or radioactive.

Stable Isotope Labeling: Deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule. For example, deuterated versions can be synthesized for use in nuclear magnetic resonance (NMR) studies or as internal standards for quantitative mass spectrometry in proteomic applications. isotope.com

Radiolabeling: For imaging techniques like Positron Emission Tomography (PET), a positron-emitting isotope such as fluorine-18 (B77423) (¹⁸F) can be introduced. nih.gov The terminal alkene provides a site for potential radiofluorination. For example, the alkene could be converted to a diol, which is then derivatized with a leaving group (e.g., tosylate) and subjected to nucleophilic substitution with [¹⁸F]fluoride. Radiolabeled amino acids are valuable tools for imaging metabolic processes, particularly in oncology, where they can target amino acid transporters that are often upregulated in tumor cells. nih.gov

Table 2: Summary of Potential Derivatization Reactions

| Reaction Type | Reagent(s) | Functional Group Modified | Resulting Functional Group | Potential Application |

| Epoxidation | m-CPBA | Alkene | Epoxide | Intermediate for further functionalization |

| Syn-Dihydroxylation | OsO₄, NMO | Alkene | Vicinal Diol (syn) | Increase hydrophilicity, create H-bonding sites |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Alkene | Vicinal Diol (anti) | Increase hydrophilicity, create H-bonding sites |

| Hydrohalogenation (Anti-Markovnikov) | HBr, ROOR | Alkene | Primary Alkyl Halide | Precursor for nucleophilic substitution |

| Stable Isotope Labeling | Deuterated reagents | Various | Isotope-labeled compound | NMR studies, Mass Spectrometry |

| Radiolabeling | [¹⁸F]Fluoride source | Alkene (via multi-step synthesis) | ¹⁸F-labeled compound | PET Imaging |

Analytical Techniques for Investigating N Fmoc +/ 3 Amino Hept 6 Enoic Acid in Research Contexts

Chromatographic Methodologies for Purity and Identity Verification in Research

Chromatography is an indispensable tool in the analysis of N-Fmoc protected amino acids. It allows for the separation of the target compound from impurities and, in the case of racemic mixtures, the resolution of its constituent enantiomers.

Reversed-Phase HPLC for Compound Purity and Reaction Monitoring

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for determining the chemical purity of N-Fmoc-(+/-)-3-amino-hept-6-enoic acid. This technique is also crucial for monitoring the progress of its synthesis, allowing researchers to track the consumption of reactants and the formation of the product in real-time. uci.eduresearchgate.net The separation in RP-HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. nih.gov

Due to the hydrophobic nature of the Fmoc protecting group, this compound is well-retained on reversed-phase columns. A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acidic additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient elution of the compound and any impurities with varying polarities. nih.govresearchgate.net Detection is typically performed using a UV detector, as the fluorenyl group of the Fmoc moiety exhibits strong absorbance at specific wavelengths, commonly 254 nm or 280 nm. researchgate.net

Table 1: Representative RP-HPLC Conditions for Purity Analysis of Fmoc-Amino Acids

| Parameter | Condition |

| Column | C18 Silica, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 40% to 70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents typical starting conditions for the analysis of Fmoc-protected amino acids, which would be optimized for this compound.

Chiral HPLC for Enantiomeric Excess Determination

Since this compound is synthesized as a racemic mixture, it is essential to separate and quantify the individual enantiomers, particularly when one enantiomer is desired for specific biological or chemical applications. Chiral HPLC is the benchmark technique for determining the enantiomeric excess (ee) of such compounds. phenomenex.comuma.es This separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for the enantioseparation of N-Fmoc protected amino acids. phenomenex.comphenomenex.comyakhak.org Columns like Lux Cellulose and Chiralpak are frequently used in this context. phenomenex.comresearchgate.net The separation can be performed under reversed-phase, polar organic, or normal-phase conditions. For N-Fmoc amino acids, reversed-phase mode using a mobile phase of acetonitrile and water with an acidic modifier is often successful. phenomenex.comtheanalyticalscientist.com The choice of mobile phase and additives can significantly influence the resolution of the enantiomers. nih.gov The ability to achieve baseline separation allows for the accurate calculation of the enantiomeric excess, which is a critical quality attribute for chiral compounds. phenomenex.comtheanalyticalscientist.com

Table 2: Illustrative Chiral HPLC Parameters for N-Fmoc-Amino Acid Separation

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid in Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Detection | UV at 220 nm |

| Injection Volume | 5 µL |

This table provides a general method for the chiral separation of N-Fmoc amino acids, which would serve as a starting point for method development for this compound.

Spectroscopic Methods for Structural Characterization of Synthesized Products and Derivatives

Spectroscopic techniques are vital for the unambiguous confirmation of the chemical structure of this compound. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the presence of specific functional groups.

Advanced NMR Spectroscopy (e.g., 2D NMR for connectivity, NOESY for conformation)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. weebly.comresearchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, two-dimensional (2D) NMR techniques are often necessary for a complete and unambiguous assignment of complex structures like this compound. researchgate.netomicsonline.org

COSY (Correlation Spectroscopy) : This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). youtube.com For this compound, COSY would be used to trace the connectivity of the heptenoic acid backbone, for example, by correlating the proton at the C3 chiral center with the adjacent methylene (B1212753) protons at C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. youtube.com It allows for the direct assignment of the carbon signals based on the already assigned proton signals, confirming which protons are attached to which carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.com HMBC is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, it can show a correlation between the protons of the fluorenyl group and the carbonyl carbon of the Fmoc protecting group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly connected through bonds. This can be used to investigate the preferred conformation of the molecule in solution.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties of this compound

| Moiety | Atom | Predicted Chemical Shift (ppm) |

| Heptenoic Acid Backbone | C=C-H | 4.9 - 5.8 |

| H -C-N | 3.8 - 4.5 | |

| C =O (Carboxylic Acid) | 170 - 180 | |

| C =C | 115 - 140 | |

| Fmoc Group | Aromatic H | 7.2 - 7.9 |

| H -C-O | 4.1 - 4.6 | |

| Aromatic C | 120 - 145 | |

| C =O (Carbamate) | 155 - 157 |

These are general, predicted ranges and actual values would be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. genesispub.org For this compound, MS is used to confirm the molecular weight and to gain structural information through fragmentation analysis. nih.govniscpr.res.in Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acids, which allows the intact molecule to be ionized, typically as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. nih.govniscpr.res.in

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) followed by its fragmentation through collision-induced dissociation (CID). mdpi.com The resulting fragment ions provide valuable structural information. For N-Fmoc protected amino acids, a characteristic fragmentation pathway is the loss of the Fmoc group or parts of it. nih.govniscpr.res.in For example, a neutral loss corresponding to dibenzofulvene (178 Da) is often observed. nih.gov The fragmentation pattern of the amino acid backbone can also provide information about its structure. researchgate.net

Table 4: Expected Key Ions in the Mass Spectrum of this compound (C₂₂H₂₃NO₄, MW: 365.42)

| Ion | m/z (Positive Mode) | m/z (Negative Mode) | Description |

| [M+H]⁺ | 366.17 | - | Protonated Molecular Ion |

| [M+Na]⁺ | 388.15 | - | Sodium Adduct |

| [M-H]⁻ | - | 364.15 | Deprotonated Molecular Ion |

| [M+H - C₁₄H₁₀]⁺ | 188.10 | - | Loss of Dibenzofulvene |

| [M-H - CO₂]⁻ | - | 320.16 | Loss of Carbon Dioxide |

These m/z values are calculated based on the monoisotopic mass and represent expected major ions.

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule. libretexts.org When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers corresponds to these vibrations, providing a "fingerprint" of the functional groups present. libretexts.org

For this compound, IR spectroscopy would be used to confirm the presence of the key functional groups:

A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

The C=O stretch of the carboxylic acid, around 1700-1725 cm⁻¹.

The C=O stretch of the carbamate (B1207046) (Fmoc group), around 1680-1720 cm⁻¹.

The N-H stretch of the amide, around 3300-3500 cm⁻¹.

C-H stretches from the aromatic rings of the Fmoc group, typically above 3000 cm⁻¹.

The C=C stretch from the terminal alkene in the heptenoic acid chain, around 1640 cm⁻¹. libretexts.org

The presence of these characteristic absorption bands provides strong evidence for the successful synthesis and integrity of the compound's structure.

Table 5: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration | Characteristic Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 |

| Carbamate (Fmoc) | C=O Stretch | 1720 - 1680 |

| Amide | N-H Stretch | 3500 - 3300 |

| Alkene | C=C Stretch | ~1640 |

| Aromatic Ring | C-H Stretch | >3000 |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Scalable Synthetic Routes

Current synthetic methodologies for β-amino acids often involve multi-step procedures and the use of hazardous reagents. illinois.edu Future research will likely focus on developing more environmentally friendly and economically viable synthetic routes to N-Fmoc-(+/-)-3-amino-hept-6-enoic acid. This includes the exploration of "green chemistry" principles, such as the use of aqueous reaction media, biodegradable catalysts, and minimizing the generation of chemical waste. unibo.itgreentech.fr Strategies like palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines represent promising avenues for more direct and efficient syntheses of β-amino acid derivatives. illinois.edu Additionally, developing scalable processes is crucial for making this and similar building blocks more accessible for large-scale applications, including drug discovery and materials science.

Expanding the Scope of Peptidomimetic Applications

The incorporation of β-amino acids, such as this compound, into peptides is a well-established strategy for creating peptidomimetics with enhanced proteolytic stability and unique conformational properties. nih.govresearchgate.net The unsaturated side chain of this particular amino acid offers a unique opportunity to create novel peptidomimetic structures. For instance, the terminal alkene can be utilized for intramolecular cyclization via ring-closing metathesis to generate constrained peptide analogues with defined secondary structures. nih.gov These conformationally restricted peptides can serve as potent and selective modulators of protein-protein interactions, which are implicated in numerous diseases. acs.org Future research will likely explore the synthesis of diverse peptidomimetic libraries incorporating this amino acid to screen for inhibitors of various therapeutic targets.

Exploration of Biological Activities (non-human, in vitro) and Mechanisms of Action of Derivatives

While the primary utility of this compound is as a synthetic building block, its derivatives could possess inherent biological activities. β-Amino acid-containing compounds have been shown to exhibit a range of biological effects, including antimicrobial and enzyme inhibitory activities. hilarispublisher.com Future in vitro studies could explore the biological activity of peptides and small molecules derived from this amino acid against various non-human cell lines and enzymes. numberanalytics.com For example, derivatives could be tested for their ability to inhibit microbial growth or modulate the activity of specific enzymes. mmsl.cz Mechanistic studies would then be necessary to elucidate the molecular basis for any observed biological effects.

Integration with Advanced Bio-orthogonal Chemistry Platforms

The terminal alkene on the side chain of this compound serves as a versatile handle for bio-orthogonal chemistry. cam.ac.ukacs.org This field of chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.gov The alkene moiety can participate in reactions such as the inverse-electron-demand Diels-Alder reaction with tetrazines or photo-click reactions, allowing for the specific labeling and tracking of molecules in vitro. nih.govresearchgate.netoregonstate.edu Future research will likely focus on incorporating this amino acid into peptides and other biomolecules to enable their site-specific modification with probes, imaging agents, or drug delivery systems. sigmaaldrich.com

High-Throughput Synthesis and Screening Methodologies

To fully explore the chemical space accessible from this compound, high-throughput synthesis and screening methods will be essential. creative-peptides.com Combinatorial chemistry approaches, such as the "one-bead-one-compound" method, can be employed to generate large libraries of peptides and other molecules containing this amino acid. nih.govnih.gov These libraries can then be screened against various biological targets to identify hit compounds with desired activities. embl.org The development of automated synthesis platforms and sensitive screening assays will accelerate the discovery of novel ligands, inhibitors, and functional molecules derived from this versatile building block. acs.org

Q & A

Basic Research Questions

Q. What are the standard protocols for introducing the Fmoc group onto 3-amino-hept-6-enoic acid, and what coupling reagents are optimal for subsequent peptide bond formation?

- Methodological Answer : The Fmoc group is typically introduced using Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) in a biphasic system (e.g., water/dioxane) with sodium bicarbonate to maintain pH 8–8. For peptide coupling, carbodiimides like EDCI or DCC, combined with activators such as HOBt or HOAt, are effective. Nucleophilic catalysts (e.g., DMAP) improve acylation efficiency. Post-coupling, the Fmoc group is removed with 20% piperidine in DMF, preserving the alkene moiety .

Q. How can researchers ensure the stability of the alkene moiety during solid-phase peptide synthesis (SPPS)?

- Methodological Answer : To prevent unintended reactions (e.g., oxidation or Michael additions), use inert atmospheres (N₂/Ar) and avoid strong bases (e.g., triethylamine) during Fmoc deprotection. Mild acidic conditions (0.1% TFA) for resin cleavage and low-temperature storage (−20°C) of the compound in anhydrous DMF or DCM are recommended. Monitor alkene integrity via ¹H NMR (δ 5.2–5.8 ppm for vinyl protons) .

Q. What purification techniques are recommended for isolating N-Fmoc-(±)-3-amino-hept-6-enoic acid derivatives?

- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is preferred for polar derivatives. For boronate-containing analogs, avoid silica gel chromatography due to instability; instead, use precipitation (ether/hexane) or size-exclusion chromatography. Confirm purity via LC-MS and ¹³C NMR (characteristic Fmoc carbonyl at ~155 ppm) .

Advanced Research Questions

Q. How can β-elimination of the allylic amine be mitigated during deprotection or SEM ester formation?